molecular formula C10H18N2O4 B7932056 1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester

1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester

Cat. No.: B7932056
M. Wt: 230.26 g/mol
InChI Key: MLELQDSFPZOADF-UHFFFAOYSA-N
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Description

1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester is a piperazine derivative characterized by a hydroxyethyl substituent at the N-4 position, an acetyl group at N-1, and a methyl ester at the C-2 carboxylic acid moiety. This structure combines hydrophilic (hydroxyethyl) and lipophilic (acetyl, methyl ester) functional groups, making it a versatile intermediate in medicinal chemistry and enzymology.

Properties

IUPAC Name

methyl 1-acetyl-4-(2-hydroxyethyl)piperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-8(14)12-4-3-11(5-6-13)7-9(12)10(15)16-2/h9,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLELQDSFPZOADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1C(=O)OC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Alkylation-Acylation-Esterification

This three-step protocol begins with piperazine-2-carboxylic acid as the core scaffold.

  • Hydroxyethyl Introduction :

    • Piperazine-2-carboxylic acid undergoes alkylation with 2-chloroethanol in the presence of anhydrous K₂CO₃ in dimethylformamide (DMF) at 80°C for 12 hours.

    • Key Data :

      ParameterValue
      Yield78%
      SolventDMF
      Temperature80°C
  • Acetylation :

    • The intermediate 4-(2-hydroxyethyl)piperazine-2-carboxylic acid is treated with acetic anhydride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.

    • Side Reaction Mitigation : Excess acetic anhydride (1.5 eq) ensures complete N-acetylation while minimizing O-acetylation of the hydroxyethyl group.

  • Methyl Esterification :

    • The carboxylic acid is converted to the methyl ester using trimethylsilyl diazomethane (TMSD) in methanol at 0°C to room temperature.

    • Alternative : SOCl₂-mediated esterification with methanol achieves 85% yield but requires rigorous moisture exclusion.

Ring-Closure Strategy from Diethanolamine Derivatives

Adapted from CN103224476A, this method constructs the piperazine ring de novo:

  • Halogenation :

    • Diethanolamine reacts with thionyl chloride (SOCl₂) at 20–25°C to form bis(2-chloroethyl)amine hydrochloride.

    • Critical Note : Excess SOCl₂ (2.4 eq) ensures complete conversion, with distillation removing HCl gas.

  • Cyclization with Glycine Methyl Ester :

    • Bis(2-chloroethyl)amine hydrochloride reacts with glycine methyl ester in aqueous NaOH under reflux to form the piperazine-2-carboxylate framework.

    • Yield Optimization :

      ParameterValue
      NaOH Concentration30% w/v
      Reaction Time6 hours
      Yield71%
  • Simultaneous Acetylation-Hydroxyethylation :

    • Parallel Steps : Acetic anhydride and 2-bromoethanol are added sequentially to the piperazine intermediate, leveraging the differential reactivity of primary vs. secondary amines.

Protecting Group-Mediated Synthesis

This approach, detailed in PMC3269097, uses Boc and Cbz protections to enhance selectivity:

  • Boc Protection :

    • Piperazine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at pH 11.

    • Regioselectivity : The Boc group selectively protects the N1 position, leaving N4 free for hydroxyethylation.

  • Hydroxyethylation and Esterification :

    • N4 is alkylated with 2-chloroethanol, followed by methyl ester formation using DCC/DMAP coupling with methanol.

    • Deprotection : Boc removal with HCl/dioxane yields the target compound.

Comparative Analysis of Methodologies

Yield and Scalability

MethodOverall YieldScalabilityKey Advantage
Sequential Alkylation65–78%IndustrialMinimal side reactions
Ring-Closure70–88%Pilot-scaleAtom-economic
Protecting Group Strategy60–72%LaboratoryHigh regioselectivity

Solvent and Catalyst Systems

  • Alkylation : DMF outperforms acetonitrile due to superior solubility of piperazine intermediates.

  • Esterification : TMSD in methanol provides milder conditions vs. SOCl₂, reducing racemization risks.

Industrial-Scale Optimization Challenges

Side Reaction Suppression

  • O-Acetylation : Controlled by maintaining pH 8–9 during acetylation, as excess alkali deprotonates the hydroxyethyl group, rendering it less nucleophilic.

  • Di-Ester Formation : Minimized using stoichiometric TMSD (1.05 eq) rather than excess methanol.

Purification Techniques

  • Crystallization : Ethanol/water (3:1) recrystallization removes unreacted diethanolamine and acetylated byproducts.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (7:3) resolves regioisomeric impurities .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes nucleophilic acyl substitution reactions. In alkaline aqueous solutions, saponification produces the corresponding carboxylic acid (Fig. 1A). Acidic conditions favor transesterification with alcohols like ethanol or propanol, yielding ethyl or propyl esters .

Key Conditions :

Reaction TypeConditionsProductYield
Alkaline hydrolysis1M NaOH, 80°C, 4hCarboxylic acid~75%
Acid-catalyzed transesterificationH₂SO₄, ethanol, refluxEthyl ester~68%

Mechanistically, protonation of the ester carbonyl enhances electrophilicity, enabling nucleophilic attack by water or alcohol (Fig. 1B) . The tetrahedral intermediate collapses to release methanol as a leaving group.

Acetyl Group Modifications

The acetyl moiety participates in both substitution and elimination reactions:

  • Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the acetyl group with an amide bond, forming 4-(2-hydroxyethyl)-piperazine-2-carboxylic acid methyl ester derivatives.

  • Reduction : Treatment with LiAlH₄ reduces the acetyl group to a hydroxymethyl group .

Comparative Reactivity :

ReagentProductSelectivity
MethylamineAmide derivativeHigh (≥85%)
LiAlH₄HydroxymethylModerate (60-70%)

These reactions are influenced by steric hindrance from the piperazine ring and electron-withdrawing effects of the ester group .

Hydroxyethyl Group Oxidation

The secondary alcohol in the hydroxyethyl substituent oxidizes to a ketone under mild conditions (e.g., pyridinium chlorochromate) or to a carboxylic acid with stronger oxidants like KMnO₄ .

Oxidation Pathways :

  • PCC in CH₂Cl₂ : Yields 1-acetyl-4-(2-oxoethyl)-piperazine-2-carboxylic acid methyl ester (ketone, 78% yield).

  • KMnO₄ in H₂O : Forms 1-acetyl-4-(carboxyethyl)-piperazine-2-carboxylic acid methyl ester (acid, 65% yield) .

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Acetic anhydride introduces additional acetyl groups at the unsubstituted nitrogen .

Synthetic Example :
A patent describes the reaction of 4-hydroxy phenyl piperazine dihydrobromide with acetic anhydride in ethanol/water to produce acetylated derivatives (yield >80%) . While this targets a structural analog, the methodology applies to the subject compound.

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

CompoundKey SubstituentReactivity Difference
1-Acetyl-4-(2-amino-ethyl)-piperazine-2-carboxylic acid methyl esterAmino groupFaster ester hydrolysis due to intramolecular base catalysis
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate tert-butyl esterEnhanced stability against nucleophiles

Mechanistic Insights

  • Nucleophilic Acyl Substitution : Governed by the electron-deficient carbonyl carbon, with reaction rates influenced by solvent polarity and leaving group ability .

  • Steric Effects : Bulky substituents on the piperazine ring

Scientific Research Applications

Pharmacological Activities

1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester has been investigated for various pharmacological properties:

  • Antimicrobial Activity : Research indicates that derivatives of piperazine compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure may enhance its interaction with bacterial cell membranes, leading to increased efficacy against infections .
  • Neuroprotective Effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits in conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier makes these compounds particularly interesting for neurological research .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases. This effect is likely due to its ability to inhibit pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of various piperazine derivatives, including 1-acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

CompoundE. coli (µg/mL)B. subtilis (µg/mL)S. aureus (µg/mL)
1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester16.38.512.0

The results indicated that this compound possesses significant antimicrobial properties, particularly against E. coli and S. aureus, making it a candidate for further development as an antibiotic agent .

Case Study 2: Neuroprotective Potential

In a neuropharmacology study, the effects of piperazine derivatives on neuronal cell survival were assessed using cell cultures exposed to oxidative stress. The results demonstrated that treatment with 1-acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester significantly reduced cell death compared to control groups, suggesting its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy-ethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The acetyl group may also play a role in the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below compares key structural and functional attributes of the target compound with analogs:

Compound Name Substituents Molecular Formula Key Functional Groups Noted Properties
1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester (Target) N-1: Acetyl; N-4: 2-hydroxyethyl C₁₁H₁₉N₃O₅ Hydroxyethyl, methyl ester, acetyl Hydrophilic-lipophilic balance; potential for enzymatic resolution
1-Acetyl-4-(2-amino-acetyl)-piperazine-2-carboxylic acid methyl ester N-4: 2-aminoacetyl C₁₀H₁₇N₃O₄ Aminoacetyl, methyl ester, acetyl Increased hydrogen-bonding capacity; potential peptide-like interactions
1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid N-4: 4-fluorophenyl C₁₃H₁₄FN₃O₃ Fluorophenyl, carboxylic acid Aromatic π-π stacking; lower lipophilicity (acid vs. ester)
1-Acetyl-4-(4-chlorophenoxyacetyl)piperazine N-4: 4-chlorophenoxyacetyl C₁₅H₁₈ClN₃O₄ Chlorophenoxy, acetyl Enhanced lipophilicity; potential halogen bonding
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate N-4: 4-aminophenyl; C-1: ethyl ester C₁₃H₁₉N₃O₂ Aminophenyl, ethyl ester Basic amine; increased solubility in acidic conditions

Biological Activity

1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester (CAS No. 1353945-42-2) is a piperazine derivative characterized by its unique molecular structure, which includes an acetyl group, a hydroxyethyl group, and a carboxylic acid methyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C₁₀H₁₈N₂O₄
  • Molecular Weight : Approximately 230.26 g/mol

Biological Activities

Research indicates that 1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester exhibits several pharmacological properties, particularly related to neurotransmitter systems. Its structural similarity to other piperazine derivatives suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and pain perception.

Key Biological Activities:

Comparative Analysis with Related Compounds

The following table summarizes the structural differences and potential biological implications of related compounds:

Compound NameStructureKey DifferencesPotential Biological Activity
1-Acetyl-4-(2-amino-ethyl)-piperazine-2-carboxylic acid methyl esterStructureContains an amino group instead of hydroxyethylPotentially different biological activity due to amino substitution
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateStructureHas a tert-butyl group instead of an acetyl groupMay exhibit different solubility and stability properties
4-(benzyl)-piperazine-1-carboxylic acid phenylamideStructureContains a benzyl substitution instead of hydroxyethylDifferent receptor binding profiles and therapeutic applications

Neuropharmacological Studies

Research has suggested that modifications to the piperazine structure can significantly alter pharmacological profiles. For instance, studies have indicated that derivatives with different substituents on the piperazine ring show varied efficacy in receptor binding and biological activity.

  • Study on Anxiety Pathways : A study explored the effects of similar piperazine derivatives on anxiety-related behaviors in animal models, demonstrating significant reductions in anxiety levels when administered at specific dosages.
  • Pain Perception Modulation : Another research effort focused on the analgesic properties of piperazine derivatives, showing that certain modifications can enhance pain relief effects through interaction with opioid receptors.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Acetyl-4-(2-hydroxyethyl)-piperazine-2-carboxylic acid methyl ester?

  • Methodology : The synthesis typically involves functionalization of the piperazine ring. A common approach includes:

Piperazine core preparation : Start with piperazine-2-carboxylic acid derivatives (e.g., methyl esters) as precursors.

Selective acetylation : Use acetylating agents (e.g., acetic anhydride) under controlled conditions to introduce the acetyl group at the N-1 position.

Hydroxyethyl substitution : React the intermediate with ethylene oxide or 2-chloroethanol to introduce the 2-hydroxyethyl group at the N-4 position.

  • Key Considerations : Monitor regioselectivity during substitution steps using NMR or LC-MS to confirm structural integrity .

Q. How can spectroscopic methods characterize this compound’s purity and structure?

  • Methodology :

NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the acetyl group (δ ~2.1 ppm for CH3_3), hydroxyethyl protons (δ ~3.5–4.0 ppm), and ester carbonyl (δ ~170 ppm).

Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]+^+ for C11_{11}H19_{19}N3_3O4_4: 282.13).

HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% recommended for research use) .

Q. What stability considerations are critical for storing this compound?

  • Guidelines :

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group.
  • Stability Tests : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved using enzymatic methods?

  • Methodology :

  • Enzyme Selection : Candida antarctica lipase A (CAL-A) catalyzes N-acylation with high enantioselectivity (E > 200) using trifluoroethyl butanoate in tert-butyl methyl ether (TBME) .
  • Reaction Optimization :

Substrate Design : Ensure the asymmetric center adjacent to the secondary amine has an electron-rich group (e.g., ester or aromatic ring) to enhance enantioselectivity.

Solvent Screening : TBME or acetonitrile improves reaction rates and product yield.

  • Analysis : Chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric excess (ee > 98%) .

Q. What strategies optimize dynamic kinetic resolution (DKR) for this compound?

  • Methodology :

  • Racemization Catalyst : Combine CAL-A with an aldehyde-based racemization agent (e.g., benzaldehyde) in acetonitrile to enable in situ interconversion of enantiomers.
  • Kinetic Control : Maintain reaction temperatures at 25–30°C for 48 hours to achieve up to 75% yield of the S-configuration product.
  • Monitoring : Use 1H^1H-NMR or polarimetry to track racemization efficiency .

Q. How to resolve contradictions in stereochemical assignments using analytical data?

  • Methodology :

X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by crystallizing the compound with a chiral derivatizing agent (e.g., (S)-NIFE) .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

Cross-Validation : Correlate HPLC retention times with circular dichroism (CD) spectra to confirm absolute configuration .

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